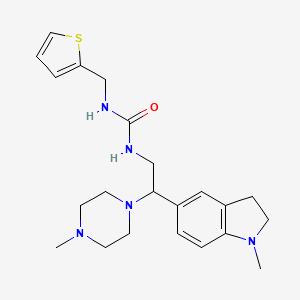
3-Chloro-5-methoxy-4-(prop-2-yn-1-yloxy)benzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chloro-5-methoxy-4-(prop-2-yn-1-yloxy)benzaldehyde is an organic compound with the molecular formula C11H9ClO3 and a molecular weight of 224.64 g/mol . It is a benzaldehyde derivative characterized by the presence of chloro, methoxy, and prop-2-yn-1-yloxy substituents on the benzene ring. This compound is used in various chemical research and industrial applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5-methoxy-4-(prop-2-yn-1-yloxy)benzaldehyde typically involves the reaction of 3-chloro-5-methoxybenzaldehyde with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions . The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and employing continuous flow reactors to enhance yield and efficiency.
化学反応の分析
Types of Reactions
3-Chloro-5-methoxy-4-(prop-2-yn-1-yloxy)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chloro substituent can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: 3-Chloro-5-methoxy-4-(prop-2-yn-1-yloxy)benzoic acid.
Reduction: 3-Chloro-5-methoxy-4-(prop-2-yn-1-yloxy)benzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
科学的研究の応用
3-Chloro-5-methoxy-4-(prop-2-yn-1-yloxy)benzaldehyde is utilized in several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and pharmaceuticals.
Biology: It is used in the study of enzyme inhibition and as a probe for biological assays.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-Chloro-5-methoxy-4-(prop-2-yn-1-yloxy)benzaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The chloro and methoxy substituents can influence the compound’s reactivity and binding affinity to various biological targets.
類似化合物との比較
Similar Compounds
3-Chloro-4-(prop-2-yn-1-yloxy)benzaldehyde: Lacks the methoxy group, which can affect its reactivity and applications.
4-Methoxy-3-(prop-2-yn-1-yloxy)benzaldehyde: Lacks the chloro group, which can influence its chemical behavior and biological activity.
Uniqueness
3-Chloro-5-methoxy-4-(prop-2-yn-1-yloxy)benzaldehyde is unique due to the combination of chloro, methoxy, and prop-2-yn-1-yloxy substituents, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields of research and industry .
特性
IUPAC Name |
3-chloro-5-methoxy-4-prop-2-ynoxybenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClO3/c1-3-4-15-11-9(12)5-8(7-13)6-10(11)14-2/h1,5-7H,4H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZMMTXTYVLJLFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=O)Cl)OCC#C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[(2Z)-3-(4-methylbenzenesulfonyl)-2H-chromen-2-ylidene]-2,3-dihydro-1,4-benzodioxin-6-amine](/img/structure/B2962715.png)
![2-METHYL-N-[2-(3-METHYL-1,2-OXAZOL-5-YL)ETHYL]BENZAMIDE](/img/structure/B2962718.png)
![2-{[4-(benzyloxy)phenyl]amino}-N-(1-cyanocyclohexyl)propanamide](/img/structure/B2962719.png)




![5-Oxo-5-{4-[4-(propan-2-yl)benzenesulfonyl]piperazin-1-yl}pentanoic acid](/img/structure/B2962728.png)

![5-methyl-12-oxo-N-[4-(trifluoromethoxy)phenyl]-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxamide](/img/structure/B2962730.png)


![4-[2-(3-Chlorophenyl)-1,3-thiazol-5-yl]pyrimidin-2-amine](/img/structure/B2962734.png)

